4-(2-methoxyphenyl)-2,6-diphenylpyridine
Overview
Description
4-(2-methoxyphenyl)-2,6-diphenylpyridine is a useful research compound. Its molecular formula is C24H19NO and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.146664230 g/mol and the complexity rating of the compound is 386. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Structure Analysis :
- The impact of the methoxy group on the geometry of the benzene ring in compounds like 4-(4-methoxyphenyl)-2,6-diphenylpyridine was explored through crystal structure studies and ab initio calculations. This research aids in understanding the molecular structures and geometrical analysis of p-substituted derivatives of anisole, highlighting the resonance effect of the methoxy group and significant deformations due to steric hindrance (Krygowski et al., 1994).
Redox Properties in Chemistry :
- A study on the synthesis and redox properties of a diphosphene carrying a sterically protecting group that includes the 4-[bis(4-methoxyphenyl)amino]phenyl group. This research contributes to the understanding of novel redox systems combining diphosphene and triarylamine units (Tsuji et al., 1999).
- Another study investigates the synthesis and redox properties of bis{4-[bis(4-methoxyphenyl)amino]-2,6-bis(2,4,6-triisopropylphenyl)phenyl}-diphosphene, focusing on its reversible redox waves and the effect of amino groups on UV/VIS spectrum (Sasaki et al., 2002).
Luminescence and Platinum Complexes :
- Research on luminescent mono- and binuclear cyclometalated platinum(II) complexes involving 4-methoxyphenyl variants highlights their emissive properties in fluid solution. This is significant for studying fluid- and solid-state oligomeric interactions (Lai et al., 1999).
Anticancer Activity :
- A study on the DNA binding and anti-cancer activity of redox-active heteroleptic complexes containing 4-(2-methoxypyridyl)phenyldipyrromethene. This research is crucial for understanding the interaction of these complexes with DNA and their potential in cancer treatment (Gupta et al., 2013).
Corrosion Inhibition :
- The investigation of N-substituted 2-aminopyridine derivatives, including a 4-methoxyphenyl variant, for their corrosion inhibitive effects on mild steel in acidic medium. This study is relevant for its insights into the protection capabilities and adsorption behavior of these molecules (Verma et al., 2018).
Properties
IUPAC Name |
4-(2-methoxyphenyl)-2,6-diphenylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO/c1-26-24-15-9-8-14-21(24)20-16-22(18-10-4-2-5-11-18)25-23(17-20)19-12-6-3-7-13-19/h2-17H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YICDWOCYSRQDLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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